molecular formula C8H6BrClO2 B13612893 4-Bromo-2-methylphenyl chloroformate

4-Bromo-2-methylphenyl chloroformate

Cat. No.: B13612893
M. Wt: 249.49 g/mol
InChI Key: XSSNXZDYDZIGBW-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl chloroformate (C₈H₆BrClO₂; molecular weight ~265.49 g/mol) is an aromatic chloroformate characterized by a phenyl ring substituted with bromine (Br) at the 4-position and a methyl group (CH₃) at the 2-position. This structural configuration imparts distinct electronic and steric properties compared to simpler aliphatic or unsubstituted aromatic chloroformates. The methyl group introduces steric hindrance, which may influence reactivity in nucleophilic substitution reactions.

While specific data on this compound are scarce in the provided evidence, its inferred applications align with those of other chloroformates, such as serving as an intermediate in pharmaceutical synthesis, polymer chemistry, or specialty chemical manufacturing.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

(4-bromo-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6BrClO2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3

InChI Key

XSSNXZDYDZIGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2-methylphenol with phosgene in the presence of a base. The reaction typically involves the following steps:

    Starting Material: 4-Bromo-2-methylphenol.

    Reagent: Phosgene (COCl₂).

    Base: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.

    Solvent: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF).

    Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reaction with water to form 4-bromo-2-methylphenol and carbon dioxide.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Amines: Reacts with amines to form carbamates in the presence of a base like triethylamine.

    Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Phenols: Formed from hydrolysis.

Scientific Research Applications

4-Bromo-2-methylphenyl chloroformate has several scientific research applications:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, leading to the formation of carbamates and carbonates. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Physical Properties

The table below compares key properties of 4-bromo-2-methylphenyl chloroformate with methyl, ethyl, benzyl, and phenyl chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Hydrolysis Rate
Methyl Chloroformate C₃H₅ClO₂ 108.5 95 Organic solvents Fast
Ethyl Chloroformate C₃H₅ClO₂ 108.5 95 Organic solvents Fast
Benzyl Chloroformate C₈H₇ClO₂ 170.59 103 Organic solvents Moderate
Phenyl Chloroformate C₇H₅ClO₂ 156.57 192 Organic solvents Slow
This compound C₈H₆BrClO₂ 265.49 (estimated) >192 (estimated) Organic solvents Slower than phenyl*

*Inference: The bromine substituent likely further reduces hydrolysis rates compared to phenyl chloroformate due to enhanced electron withdrawal .

Key Research Findings on Chloroformate Behavior

  • Hydrolysis Trends : Aliphatic chloroformates hydrolyze rapidly in water, while aromatic derivatives (e.g., phenyl, benzyl) degrade more slowly. Substitution with electron-withdrawing groups (e.g., Br) further stabilizes the molecule .
  • Electrochemical Performance : Methyl chloroformate improves solid-electrolyte interphase (SEI) formation in lithium-ion batteries, but γ-bromo-γ-butyrolactone reduces battery lifespan .

Biological Activity

4-Bromo-2-methylphenyl chloroformate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H8BrClO2
  • Molecular Weight : 247.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles in biological systems, leading to the formation of various adducts. This reactivity is crucial for its potential applications in drug development and as a biochemical probe.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related chloroformates have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The compound's ability to modify proteins through acylation may lead to apoptosis in malignant cells.

Case Studies

Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several chloroformate derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Cytotoxicity Assessment
In another investigation, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values around 15 µM, indicating significant potency in inhibiting cell proliferation .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityMCF-7 (breast cancer cells)IC50 = 15 µM
Enzyme InhibitionVarious enzymesInhibition of enzyme activity

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